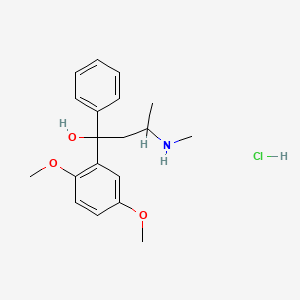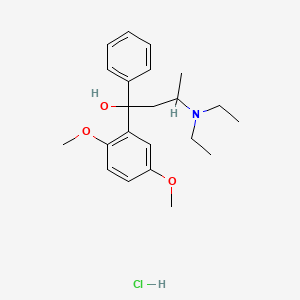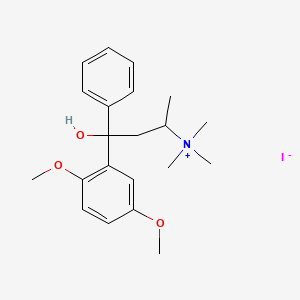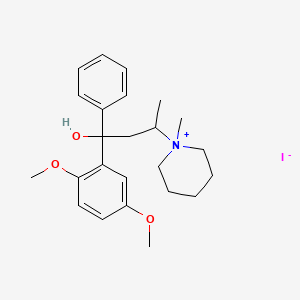![molecular formula C19H20ClN3O4S B1683582 (NZ)-4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide CAS No. 93101-02-1](/img/structure/B1683582.png)
(NZ)-4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
W-18 is a compound belonging to a series of 32 substances (designated as W-1 to W-32). These compounds were initially synthesized during academic research on analgesic drug discovery in the 1980s. W-18 emerged as a designer drug in the 2010s. It was invented at the University of Alberta, where preliminary studies in animals demonstrated its pain-killing activity in mice .
Wissenschaftliche Forschungsanwendungen
W-18’s scientific research applications are limited due to its recent emergence and lack of comprehensive studies. potential areas of interest include:
Pharmacology: Investigating its interactions with receptors and potential therapeutic effects.
Toxicology: Assessing its safety profile and potential risks.
Forensic Analysis: Detecting W-18 in biological samples.
Wirkmechanismus
The exact mechanism by which W-18 exerts its effects remains unclear. its activity at sigma receptors and the peripheral benzodiazepine receptor suggests possible involvement in pain modulation and cellular processes.
Zukünftige Richtungen
Future research could explore the potential biological activity of this compound, given the known activities of sulfonamides and piperidine derivatives . Additionally, modifications of the compound, such as the reduction of the nitro group or the introduction of other substituents, could be investigated.
Vorbereitungsmethoden
Synthetic Routes:: The synthetic route for W-18 involves specific chemical transformations. Unfortunately, detailed information on the exact synthetic steps is scarce due to its status as a designer drug. it likely follows a sequence of reactions to form the final compound.
Industrial Production:: W-18 is not industrially produced on a large scale. Its limited availability and illicit nature have hindered systematic industrial production.
Analyse Chemischer Reaktionen
Reactivity:: W-18 does not undergo extensive chemical reactions. it has been found to exhibit weak activity at sigma receptors and the translocator protein (peripheral benzodiazepine receptor). Additionally, it inhibits the hERG potassium channel with micromolar affinity, which could potentially cause cardiac arrhythmia at high doses .
Common Reagents and Conditions:: Specific reagents and conditions for W-18’s reactions remain undisclosed. Researchers have primarily focused on its pharmacological properties rather than its synthetic pathways.
Vergleich Mit ähnlichen Verbindungen
W-18 stands out due to its unique properties. it is essential to note that it is not an opioid, contrary to early popular press reports. Other similar compounds include fentanyl analogs and potent synthetic opioids.
Eigenschaften
| { "Design of Synthesis Pathway": "The synthesis pathway involves the reaction of 4-chlorobenzenesulfonyl chloride with 1-[2-(4-nitrophenyl)ethyl]piperidine to form 4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-yl]benzenesulfonamide.", "Starting Materials": [ "4-chlorobenzenesulfonyl chloride", "1-[2-(4-nitrophenyl)ethyl]piperidine" ], "Reaction": [ "4-chlorobenzenesulfonyl chloride is added to a solution of 1-[2-(4-nitrophenyl)ethyl]piperidine in a suitable solvent.", "The reaction mixture is stirred at room temperature for several hours.", "The resulting product, 4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-yl]benzenesulfonamide, is isolated by filtration and purified by recrystallization." ] } | |
CAS-Nummer |
93101-02-1 |
Molekularformel |
C19H20ClN3O4S |
Molekulargewicht |
421.9 g/mol |
IUPAC-Name |
(NE)-4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C19H20ClN3O4S/c20-16-6-10-18(11-7-16)28(26,27)21-19-3-1-2-13-22(19)14-12-15-4-8-17(9-5-15)23(24)25/h4-11H,1-3,12-14H2/b21-19+ |
InChI-Schlüssel |
BKRSVROQVRTSND-XUTLUUPISA-N |
Isomerische SMILES |
C1CCN(/C(=N/S(=O)(=O)C2=CC=C(C=C2)Cl)/C1)CCC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
C1CCN(C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C1)CCC3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1CCN(C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C1)CCC3=CC=C(C=C3)[N+](=O)[O-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
W-18; W 18; W18. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



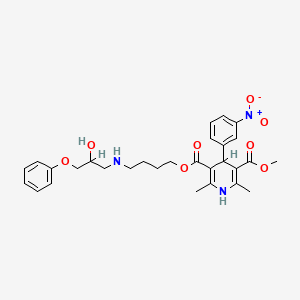
![benzyl(3-{[1-(prop-2-en-1-yl)-9H-carbazol-2-yl]oxy}propyl)amine](/img/structure/B1683502.png)
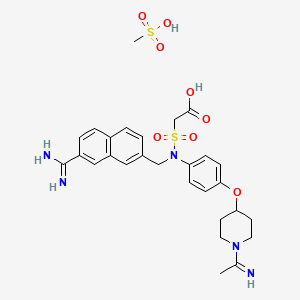

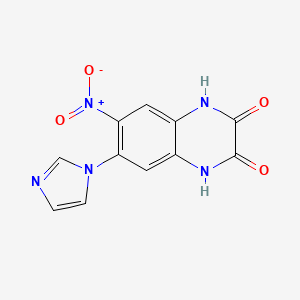
![5,6-Dihydro-2,3-dimethoxy-6,6-dimethylbenz[7,8]indolizino[2,3-B]quinoxaline](/img/structure/B1683506.png)

![4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B1683510.png)

![2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid](/img/structure/B1683517.png)
